2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)-
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Overview
Description
2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- is an organic compound with the molecular formula C10H16O. It is a derivative of cyclohexenone, characterized by the presence of a methyl group and an isopropyl group attached to the cyclohexenone ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-carbetoxy-6-chlorohept-5-en-2-one with sulfuric acid can yield the desired compound . Another method involves the oxidation of 1-methylcyclohex-1-ene with chromium trioxide in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves catalytic oxidation processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts can produce cyclohexenone derivatives . These methods are scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is utilized in the manufacture of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- involves its interaction with molecular targets and pathways. As an enone, it can undergo Michael addition reactions with nucleophiles, forming covalent bonds with target molecules. This reactivity is crucial for its role in organic synthesis and the formation of complex structures .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A simpler analog without the methyl and isopropyl groups.
2-Cyclohexen-1-one, 4-(1-methylethyl)-: Similar structure but with different substituent positions.
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: Another isomer with different substituent positions.
Uniqueness
2-Cyclohexen-1-one, 3-methyl-4-(1-methylethyl)- is unique due to its specific substituent pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
24826-71-9 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methyl-4-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10-5-4-9(11)6-8(10)3/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
PICMFKWTWAPKCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCC1C(C)C |
Origin of Product |
United States |
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